molecular formula C16H18F3N5OS B279779 N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide

N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide

Cat. No.: B279779
M. Wt: 385.4 g/mol
InChI Key: WWCAWIFKGFAPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide, also known as EPTC, is a synthetic herbicide that has been widely used in agriculture to control weeds. EPTC belongs to the class of thiocarbamates and is a pre-emergent herbicide, meaning that it prevents the germination of weed seeds.

Mechanism of Action

N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the biosynthesis of fatty acids in plants. By inhibiting ACC, this compound prevents the synthesis of lipids that are essential for plant growth and development. This leads to the death of germinating weed seeds and the suppression of weed growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms such as fish and aquatic invertebrates. This compound can also persist in soil and water systems, leading to potential long-term effects on the environment. In addition, this compound has been shown to have the potential to induce oxidative stress and DNA damage in human cells.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide is a widely used herbicide that has been extensively studied in laboratory experiments. Its pre-emergent activity makes it a useful tool for studying the early stages of plant growth and development. However, its persistence in soil and water systems can make it difficult to control experimental conditions and may lead to potential environmental contamination.

Future Directions

Future research on N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide could focus on developing more environmentally friendly alternatives to thiocarbamate herbicides, investigating the potential health effects of exposure to this compound, and studying the effects of this compound on soil microbial communities. Additionally, research could focus on understanding the molecular mechanisms underlying this compound-induced oxidative stress and DNA damage in human cells.

Synthesis Methods

N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide can be synthesized by reacting 4-ethylphenyl isothiocyanate with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a base. The resulting this compound is a yellow crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various research studies to investigate its mode of action, its effects on non-target organisms, and its potential for environmental contamination. This compound has also been used as a model compound to understand the behavior and fate of thiocarbamate herbicides in soil and water systems.

Properties

Molecular Formula

C16H18F3N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]thiourea

InChI

InChI=1S/C16H18F3N5OS/c1-3-11-4-6-12(7-5-11)20-15(26)22-21-14(25)9-24-10(2)8-13(23-24)16(17,18)19/h4-8H,3,9H2,1-2H3,(H,21,25)(H2,20,22,26)

InChI Key

WWCAWIFKGFAPSQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=CC(=N2)C(F)(F)F)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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